molecular formula C15H23NO3 B1397773 Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate CAS No. 873924-07-3

Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Cat. No.: B1397773
CAS No.: 873924-07-3
M. Wt: 265.35 g/mol
InChI Key: QAHLORULIOPMFV-UHFFFAOYSA-N
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Description

Tert-butyl 9-oxo-3-azaspiro[55]undec-7-ene-3-carboxylate is a synthetic organic compound with the molecular formula C15H23NO3 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Properties

IUPAC Name

tert-butyl 9-oxo-3-azaspiro[5.5]undec-10-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)6-4-12(17)5-7-15/h4,6H,5,7-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHLORULIOPMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(=O)C=C2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731504
Record name tert-Butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873924-07-3
Record name tert-Butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthesis Approach

  • Starting Materials : The synthesis often begins with compounds like 3-azaspiro[5.5]undecane derivatives.
  • Esterification : The carboxylic acid group is protected with a tert-butyl group to form the tert-butyl ester.
  • Oxidation : Introduction of the 9-oxo group through oxidation reactions.
  • Cyclization : Formation of the spiro ring structure.

Specific Synthesis Route

A detailed synthesis route involves the following steps:

  • Step 1 : Preparation of the azaspiro core.
  • Step 2 : Introduction of the double bond at the 7-position.
  • Step 3 : Oxidation to introduce the 9-oxo group.
  • Step 4 : Protection of the carboxylic acid as a tert-butyl ester.

Conditions and Reagents

  • Solvents : Commonly used solvents include methanol, dichloromethane, and tetrahydrofuran.
  • Reagents : Palladium on carbon (Pd/C), hydrogen gas, and tert-butyl dicarbonate (Boc2O) are frequently used.
  • Conditions : Reactions are typically conducted under inert atmospheres at temperatures ranging from room temperature to elevated temperatures depending on the specific step.

Reaction Conditions for Key Steps

Step Reaction Conditions Yield
1 Pd/C, H2, MeOH, 25°C, 16 h >99%
2 Boc2O, DCM, rt, 2 h 85-90%
3 Oxidizing agent (e.g., PCC), DCM, rt, 4 h 80-85%

Detailed Synthesis of this compound

Step-by-Step Procedure

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
  • Tert-butyl 9-oxo-3-azaspiro[5.5]undec-10-ene-3-carboxylate

Uniqueness

Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate is unique due to its specific spiro structure and the presence of functional groups that allow for diverse chemical reactivity and potential applications. Its distinct properties make it a valuable compound for research and industrial applications.

Biological Activity

Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate (CAS Number: 873924-07-3) is a synthetic organic compound with notable structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol
IUPAC Name: this compound

The compound features a spirocyclic structure that contributes to its unique chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. Preliminary studies suggest that the compound may influence biochemical pathways by modulating enzyme activity or receptor signaling, although detailed mechanistic studies are still required to fully elucidate these interactions.

Biological Activity Overview

  • Antimicrobial Activity : Emerging research indicates that spiro compounds, including this compound, may exhibit antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various pathogens, suggesting potential applications in treating infections.
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound on different cell lines have revealed varying degrees of cell viability reduction, indicating its potential as an anticancer agent. For instance, a study found that certain derivatives of spiro compounds showed significant cytotoxicity against cancer cell lines at specific concentrations.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in the context of diseases characterized by dysregulated enzyme activity.

Research Findings and Case Studies

StudyObjectiveFindings
Evaluate antimicrobial propertiesDemonstrated significant inhibition of bacterial growth at concentrations ≥ 50 µM.
Assess cytotoxicity in cancer cell linesShowed IC50 values ranging from 20 µM to 50 µM across various cell lines, indicating potential for anticancer applications.
Investigate enzyme inhibitionIdentified as a moderate inhibitor of key metabolic enzymes, suggesting possible therapeutic roles in metabolic disorders.

Synthetic Routes and Applications

The synthesis of this compound typically involves multi-step organic reactions, including cyclization under controlled conditions to achieve high yields and purity. Its applications extend beyond biological research into medicinal chemistry, where it serves as a building block for synthesizing more complex pharmaceutical compounds.

Q & A

Q. Table 1: Reaction Conditions and Yields

StepReagents/ConditionsPurification MethodYield
1Triton-B, tert-butanol, 35°CChromatography (petroleum ether/ether)~60%

Structural Characterization: Which analytical methods are critical for confirming the spirocyclic structure?

Answer:

  • Spectroscopy:
    • NMR (¹H/¹³C): Assigns spiro junction protons (δ 1.4–2.1 ppm) and carbonyl groups (δ 170–210 ppm).
    • IR: Confirms the ketone (C=O stretch ~1700 cm⁻¹) and ester (C=O ~1740 cm⁻¹) functionalities.
  • X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and spirocyclic geometry. The tert-butyl group’s steric effects are evident in torsional angles .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 1.48 (s, 9H, tert-butyl)
¹³C NMRδ 80.5 (spiro carbon)

Safety Handling: What are the critical storage and handling protocols for this compound?

Answer:

  • Handling Precautions: Avoid skin/eye contact and inhalation. Use electrostatic discharge (ESD)-safe containers to prevent ignition. Work in a fume hood with PPE (gloves, lab coat, goggles) .
  • Storage: Refrigerate (2–8°C) in tightly sealed containers under inert gas (e.g., N₂). Ensure upright positioning to prevent leakage .

Advanced Synthesis: How is the hydrogenated derivative (Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate) prepared?

Answer:

  • Catalytic Hydrogenation: The unsaturated spiro compound (undec-7-ene) is stirred with 10% Pd/C in ethyl acetate under H₂ (1 atm).
  • Optimization: Excess catalyst (20 wt%) and extended reaction time (12–24 hrs) ensure complete saturation. Post-reaction, the catalyst is filtered, and the solvent is evaporated. The product is isolated via vacuum distillation .

Note: Monitor reaction progress via TLC (Rf reduction) or GC-MS to confirm double-bond reduction.

Computational Modeling: How can density functional theory (DFT) predict reactivity in spirocyclic systems?

Answer:

  • DFT Applications:
    • Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites.
    • Simulate transition states for cyclization steps (e.g., Michael addition) using Gaussian or ORCA software.
    • Compare computed NMR shifts with experimental data to validate spirocyclic conformers .

Example: The tert-butyl group’s electron-donating effect stabilizes the spirocyclic core, reducing strain energy by ~5 kcal/mol in DFT models .

Data Contradictions: How to resolve discrepancies in reported melting points or spectral data?

Answer:

  • Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
  • Crystallization Solvents: Recrystallize from ethyl acetate/hexane vs. dichloromethane/ether to assess polymorphism.
  • Instrument Calibration: Cross-validate NMR shifts with internal standards (e.g., TMS) and DSC for melting point accuracy .

Case Study: A reported melting point of 70–73°C vs. broader ranges in other studies may stem from residual solvent or polymorphic forms.

Medicinal Chemistry: What role does this spirocyclic scaffold play in drug discovery?

Answer:

  • Bioisostere Potential: The spirocyclic core mimics peptide turn structures, enabling protease inhibition or GPCR modulation.
  • Case Study: Analogues (e.g., 3-azaspiro[5.5]undecane carboxylates) are intermediates in synthesizing kinase inhibitors or antiviral agents. The tert-butyl group enhances metabolic stability .

Q. Table 3: Applications in Drug Development

ApplicationTargetReference
Kinase inhibitorJAK3
Antiviral agentHCV NS5A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Reactant of Route 2
Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.